Enzymatic Potency Against PfIspD
Among 2-substituted-5-nitrobenzoic acid derivatives evaluated as inhibitors of Plasmodium falciparum IspD enzyme, the 2-benzyloxy variant demonstrates quantifiable inhibitory activity (IC₅₀ = 89 ± 11 µM) [1]. This potency is distinct from the 2-hydroxy analog, which shows no inhibition (IC₅₀ > 1000 µM), and the 2-allyloxy analog, which is also inactive, confirming that the benzyloxy moiety confers a specific, non-redundant advantage in this target engagement [1].
2-Hydroxy analog: >1000 µM (inactive)
| Evidence Dimension | Enzyme Inhibition (PfIspD IC₅₀) |
|---|---|
| Target Compound Data | 89 ± 11 µM |
| Comparator Or Baseline | 2-Hydroxy-5-nitrobenzoic acid (Compound 9): >1000 µM |
| Quantified Difference | At least 11-fold improvement in potency |
| Conditions | Coupled photometric assay using purified PfIspD enzyme |
Why This Matters
This validates that the 2-benzyloxy group is not merely a generic protecting group but a key pharmacophore element essential for target engagement.
- [1] G. L. Nixon et al. 'Targeting the IspD Enzyme in the MEP Pathway: Identification of a Novel Fragment Class.' ChemMedChem, 2022, 17, e202100679. Table 2. View Source
